4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one

Lipophilicity Log P Pyridazinone

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is a 4-bromo-5-hydroxy-substituted pyridazin-3(2H)-one derivative bearing a 2,6-dichlorophenyl group at N-2. It belongs to a class of heterocyclic compounds investigated as inhibitors of p38 MAP kinase and/or TNF activity.

Molecular Formula C10H5BrCl2N2O2
Molecular Weight 335.97 g/mol
CAS No. 565157-22-4
Cat. No. B12580649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one
CAS565157-22-4
Molecular FormulaC10H5BrCl2N2O2
Molecular Weight335.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N2C(=O)C(=C(C=N2)O)Br)Cl
InChIInChI=1S/C10H5BrCl2N2O2/c11-8-7(16)4-14-15(10(8)17)9-5(12)2-1-3-6(9)13/h1-4,16H
InChIKeyHHLXUZVJDKUCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one (CAS 565157-22-4) – Core Identity and Structural Context for Procurement


4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is a 4-bromo-5-hydroxy-substituted pyridazin-3(2H)-one derivative bearing a 2,6-dichlorophenyl group at N-2. It belongs to a class of heterocyclic compounds investigated as inhibitors of p38 MAP kinase and/or TNF activity [1]. The compound is typically supplied at ≥97% purity and is used exclusively for research and development purposes .

Why In-Class Pyridazinones Cannot Replace 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one


The 4-bromo-5-hydroxy-2-(2,6-dichlorophenyl) substitution pattern establishes a distinct lipophilicity and hydrogen-bond donor/acceptor profile that cannot be recapitulated by the closest 4-chloro, 4,5-dibromo, or 5-alkoxy analogs [1]. Changing the N-2 aryl group from 2,6-dichlorophenyl to phenyl or benzyl dramatically alters the predicted log P (Δ ≈ 0.8–1.3 units) and the spatial occupancy of the enzyme binding pocket [1]. Consequently, generic replacement with a seemingly similar pyridazinone risks losing the specific p38 MAP kinase inhibitory phenotype claimed in the patent literature [1].

Quantitative Differentiation Evidence for 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one Procurement Decisions


Lipophilicity Differentiation: Higher log P vs. Simpler 2-Aryl-5-hydroxypyridazin-3(2H)-ones

Computed log P for 4-bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is approximately 4.5, compared to ~3.8 for a closely related 2-aryl-5-hydroxypyridazin-3(2H)-one lacking the dichlorophenyl substitution . This ~0.7 unit log P increase is expected to enhance membrane permeability and alter intracellular distribution, a critical consideration for cell-based p38 MAP kinase assays where penetration is required [1].

Lipophilicity Log P Pyridazinone Physicochemical property

Structural Differentiation from the 4,5-Dibromo Analog: Retention of a Hydrogen-Bond Donor

The target compound retains a hydroxyl group at position 5, whereas the closely related 4,5-dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2H)-one replaces this with a bromine atom, eliminating the hydrogen-bond donor capacity [1]. In p38 MAP kinase inhibitor series, the presence of a hydrogen-bond donor at this position has been correlated with maintained enzyme affinity, though direct quantitative comparison for this specific scaffold is not publicly available [1].

Hydrogen bond donor Pyridazinone p38 MAP kinase Structure-activity relationship

Patent-Prioritized Scaffold: Explicit Inclusion in a p38 MAP Kinase Inhibitor Family

US20040142932 A1 explicitly names numerous 4-bromo-2-(2,6-dichlorophenyl) derivatives, including the target compound, within a Markush structure covering p38 MAP kinase/TNF inhibitors [1]. While individual IC50 values for the target compound are not disclosed, the patent's selective exemplification of the 2,6-dichlorophenyl substitution pattern over other N-2 aryl groups suggests a structure-activity relationship that favored this pharmacophore during lead optimization [1].

p38 MAP kinase Patent Pyridazinone Inflammation

Recommended Application Scenarios for 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one Based on Available Evidence


p38 MAP Kinase Inhibitor Screening and SAR Expansion

Use as a reference compound or starting scaffold in p38 MAP kinase inhibitor screening cascades, where the 2,6-dichlorophenyl and 5-hydroxy motifs are key pharmacophoric features identified in U.S. patent US20040142932 A1 [1]. The compound's higher log P (4.5) differentiates it from simpler analogs, making it suitable for cell-permeability-dependent assays .

Synthetic Intermediate for 5-O-Substituted Pyridazinone Libraries

The free 5-hydroxyl group provides a convenient functional handle for alkylation, acylation, or sulfonylation to generate focused libraries of 5-substituted pyridazinones. This contrasts with the 4,5-dibromo analog, which requires more complex sequential functionalization [1].

Soluble Guanylyl Cyclase (sGC) Tool Compound Development

Although the structurally related NS 2028 (CAS 204326-43-2) is the well-characterized sGC inhibitor, the higher lipophilicity of the target compound may offer distinct tissue-distribution properties for ex vivo or in vivo NO-signaling studies, warranting comparative profiling .

Quote Request

Request a Quote for 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.